4,6-Bis(4-chlorophenyl)pyrimidin-2-amine

Vue d'ensemble

Description

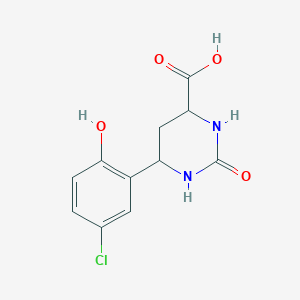

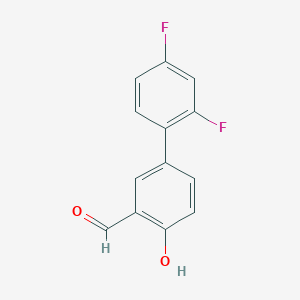

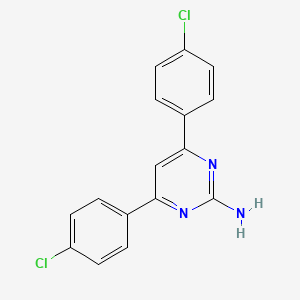

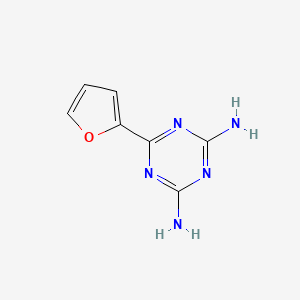

4,6-Bis(4-chlorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H11Cl2N3. It has a molecular weight of 316.18 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted at the 4 and 6 positions with 4-chlorophenyl groups .Physical And Chemical Properties Analysis

This compound has a melting point of 108 °C and a predicted boiling point of 539.5±60.0 °C. It has a predicted density of 1.359±0.06 g/cm3 and a predicted pKa of 2.52±0.10 .Applications De Recherche Scientifique

Corrosion Inhibition

4,6-Bis(4-chlorophenyl)pyrimidin-2-amine (CPA) has been investigated for its effectiveness in mitigating corrosion in petroleum oil well/tubing steel in acidic environments. CPA demonstrated significant corrosion inhibition capabilities, with an efficiency of 94.7% at low dosages in HCl solution. This compound acts as a mixed-type corrosion inhibitor, adsorbing at both cathodic and anodic sites, and forms a protective layer on steel surfaces, as evidenced through various surface study techniques including SEM, EDX, AFM, FT-IR, and XPS analysis (Sarkar et al., 2020).

Quantum Chemical Characterization

CPA has been characterized in the context of quantum chemistry to identify hydrogen bonding (HB) sites. Studies using quantum chemistry methods, such as HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels, have identified the major HB sites in CPA. This understanding aids in predicting the compound's interaction with other molecules and its functional applications in various scientific fields (Traoré et al., 2017).

Biological Activity

CPA and its analogs have shown potential in biological applications. For instance, one of the 4,6-bis(4-chlorophenyl)pyrimidine analogs significantly lowered toxic soluble Aβ concentrations in the brain and improved cognitive function in transgenic mouse models of Alzheimer's Disease. This compound's activity is attributed to its ability to inhibit the RAGE-Aβ interaction, as confirmed by SPR analysis and flexible docking studies (Han et al., 2012).

Synthesis and Structural Studies

Extensive research has been conducted on the synthesis and crystal structure of CPA and related compounds. These studies contribute to the understanding of the molecular structure and properties of CPA, which is crucial for its potential applications in various scientific fields. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insights into the molecular arrangement and intermolecular interactions in crystals (Repich et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.

Mode of Action

This compound interacts with AURKA by binding to it . This interaction inhibits the activity of AURKA, leading to a reduction in the phosphorylation of AURKA at Thr283 . The specific binding mode between the compound and AURKA was elucidated through in silico docking experiments .

Biochemical Pathways

The inhibition of AURKA by this compound affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .

Pharmacokinetics

The compound’s predicted properties include a melting point of 108 °c, a boiling point of 5395±600 °C, and a density of 1359±006 g/cm3 . Its pKa is predicted to be 2.52±0.10 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is a reduction in clonogenicity, or the ability of cells to form colonies . It also induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This is evidenced by the triggering of cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .

Propriétés

IUPAC Name |

4,6-bis(4-chlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBJFJZSRSRVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610104 | |

| Record name | 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215257-64-0 | |

| Record name | 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)